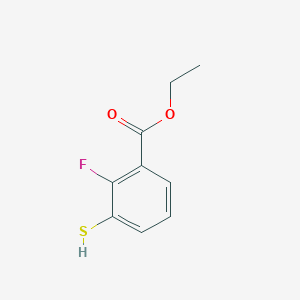

Ethyl 2-fluoro-3-mercaptobenzoate

Overview

Description

Ethyl 2-fluoro-3-mercaptobenzoate is a chemical compound with the molecular formula C9H9FO2S . It has a molecular weight of 200.23 g/mol . The compound is also known by other names such as ethyl 2-fluoro-3-sulfanylbenzoate .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C(=CC=C1)S)F . Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 200.03072886 g/mol . The Topological Polar Surface Area is 27.3 Ų . The compound has a Heavy Atom Count of 13 .Scientific Research Applications

Insecticide Synthesis

Ethyl 2-fluoro-3-mercaptobenzoate is utilized in the synthesis of potential insecticides. For instance, its reaction with 2,3-dienenitriles produces compounds evaluated for their effectiveness as acetylcholinesterase inhibitors, a key target in insecticide development (Kay & Punja, 1970).

Mercury Detection

This chemical also finds application in the detection of mercury. A method involving the formation of a complex with 2-mercaptobenzoic acid, which is extractable into ethyl acetate, offers a sensitive approach for mercury determination through spectrophotometry (Cresser, 1973).

Pharmaceutical Synthesis

In pharmaceutical research, this compound is involved in the structural modification and preparation of ofloxacin analogs. These analogs are significant in the development of new antibacterial agents (Rádl et al., 1991).

Antibacterial Agent Synthesis

Its role in synthesizing new fluorine-containing thiadiazolotriazinones, which show potential as antibacterial agents, is another noteworthy application. These compounds have been found effective in preliminary screenings (Holla, Bhat, & Shetty, 2003).

Anti-rheumatic Research

This compound is also involved in the synthesis of compounds with anti-rheumatic potential. Its complexes with metals like Co(II), Cu(II), and Zn(II) demonstrated significant effects in a rat model of arthritis (Sherif & Hosny, 2014).

Coordination Chemistry

Additionally, this compound is studied in the field of coordination chemistry, particularly for its ability to form hydrogen-bonding isomers, offering insights into the construction of heterobimetallic complexes (Tiekink & Henderson, 2017).

Safety and Hazards

Ethyl 2-fluoro-3-mercaptobenzoate is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

Ethyl 2-fluoro-3-mercaptobenzoate is a complex compound with a molecular formula of C9H9FO2S Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that its targets could be related to this process.

Mode of Action

It’s plausible that it interacts with its targets through a mechanism similar to the suzuki–miyaura coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, mediated by a palladium catalyst .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may influence pathways involving carbon-carbon bond formation.

Result of Action

Its potential use in suzuki–miyaura coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Properties

IUPAC Name |

ethyl 2-fluoro-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMQZNAMQSWTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

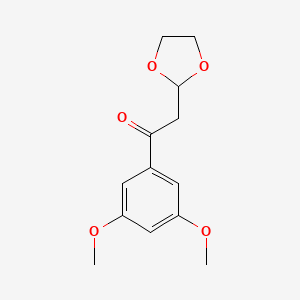

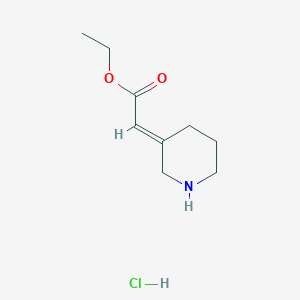

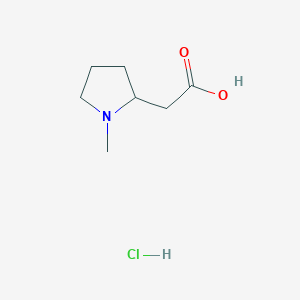

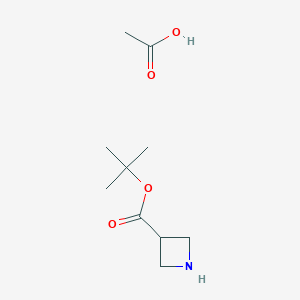

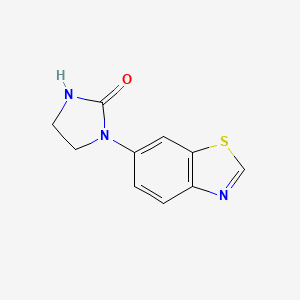

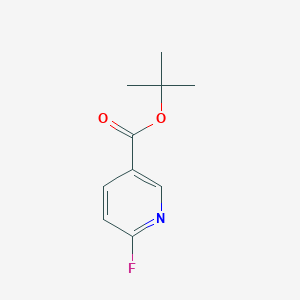

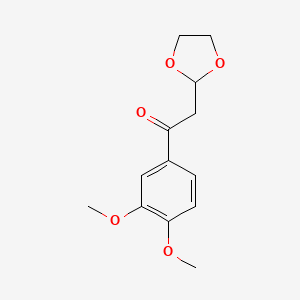

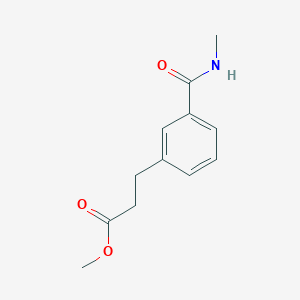

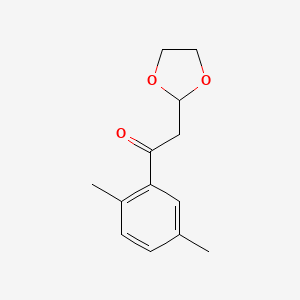

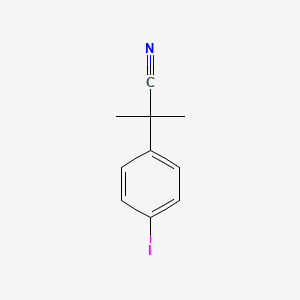

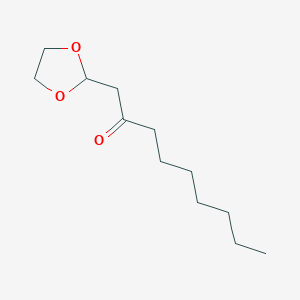

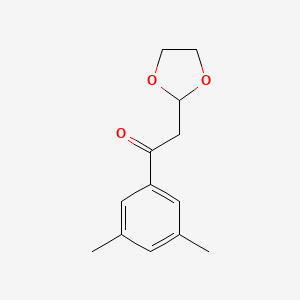

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.